3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a molecular formula of C14H18N4O2. This compound is known for its unique structure, which includes a purine core substituted with a piperazine ring and an isoprenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps One common method starts with the alkylation of 3-methylxanthine with 2-methylprop-2-enyl bromide under basic conditions to introduce the isoprenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoprenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of a halide leaving group.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the isoprenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
- 3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione
Uniqueness
Compared to similar compounds, 3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the piperazine ring, which can enhance its biological activity and specificity. This structural feature allows for more diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-9(2)8-20-10-11(18(3)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h15H,1,4-8H2,2-3H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCJMBCXUAFVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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